molecular formula C22H25NO2 B1210194 NAPITANE

NAPITANE

Cat. No.: B1210194
M. Wt: 335.4 g/mol
InChI Key: HAEPGZUGYMHCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAPITANE is a complex organic compound with the molecular formula C22H25NO2. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and a tetrahydrobenzo[g][1,3]benzodioxol moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPITANE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

    Formation of the Tetrahydrobenzo[g][1,3]benzodioxol Moiety: This can be synthesized through a series of condensation reactions involving catechol and formaldehyde derivatives.

    Final Coupling: The final step involves coupling the tetrahydrobenzo[g][1,3]benzodioxol moiety with the phenyl-substituted pyrrolidine under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

NAPITANE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl ring or pyrrolidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NAPITANE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of NAPITANE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Similar structure but different functional groups.

    NAPITANE derivatives: Various derivatives with different substituents on the phenyl or pyrrolidine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

3-phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine

InChI

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2

InChI Key

HAEPGZUGYMHCJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Synonyms

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate
A 75200
A-75200
A75200

Origin of Product

United States

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